molecular formula C7H14F2N2 B2527370 (4,4-Difluoro-1-methylpiperidin-3-yl)methanamine CAS No. 1557661-60-5

(4,4-Difluoro-1-methylpiperidin-3-yl)methanamine

Cat. No.: B2527370
CAS No.: 1557661-60-5
M. Wt: 164.2
InChI Key: WAGFPUSMLPSDHU-UHFFFAOYSA-N
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Description

(4,4-Difluoro-1-methylpiperidin-3-yl)methanamine is a chemical compound with the molecular formula C6H12F2N2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms at the 4-position and a methyl group at the 1-position

Properties

IUPAC Name

(4,4-difluoro-1-methylpiperidin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c1-11-3-2-7(8,9)6(4-10)5-11/h6H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGFPUSMLPSDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoro-1-methylpiperidin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4,4-difluoro-1-methylpiperidine.

    Amination Reaction: The key step involves the introduction of the methanamine group at the 3-position of the piperidine ring. This can be achieved through a nucleophilic substitution reaction using appropriate amine reagents under controlled conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Automated Purification Systems: For consistent and scalable purification of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation to form N-oxides or imines under controlled conditions. Fluorine atoms at the 4-position stabilize transition states, enhancing reaction efficiency.

ReagentConditionsProductYieldSource
Hydrogen peroxideEthanol, 60°C, 6 hrs(4,4-Difluoro-1-methylpiperidin-3-yl)methanamine N-oxide78%
m-CPBADCM, 0°C to RT, 2 hrsImine intermediate65%

Mechanistic Insight :
Electron-deficient fluorine atoms polarize the amine group, facilitating nucleophilic attack by peroxides. The methyl group at the 1-position sterically hinders over-oxidation.

Reduction Reactions

While the compound itself is not typically reduced, its oxidized derivatives (e.g., imines) can be reduced back to the amine.

SubstrateReagentConditionsProductYieldSource
Imine intermediateSodium borohydrideMethanol, RT, 1 hrRegenerated methanamine92%

Industrial Relevance :
Continuous flow reactors optimize reduction efficiency by maintaining precise temperature and stoichiometric control.

Substitution Reactions

The amine group participates in nucleophilic substitutions, forming amides or sulfonamides.

ReagentConditionsProductYieldSource
Acetyl chlorideDCM, pyridine, 0°CN-Acetyl derivative85%
Benzene sulfonyl chlorideTHF, RT, 4 hrsN-Sulfonylated product73%

Steric Effects :
The 1-methyl group slows reaction kinetics but improves selectivity for mono-substitution.

Metabolic Stability Enhancements

Fluorination at the 4-position blocks cytochrome P450-mediated oxidation, as demonstrated in related piperidine degraders .

ModificationMetabolic Clearance (Mouse Microsomes)Half-Life ImprovementSource
4,4-Difluoro substitution36% reduction in clearance2.3-fold

Mechanism :
Fluorine’s electronegativity deactivates α-carbon hydrogen atoms, preventing hydroxylation and subsequent oxidation .

Biological Interactions

The compound’s amine group forms hydrogen bonds with enzymatic active sites, as inferred from structural analogs .

Key Observations :

  • Fluorine atoms enhance binding affinity to hydrophobic pockets.

  • Methyl group reduces conformational flexibility, improving target specificity .

Stability Under Standard Conditions

The compound remains stable in aqueous solutions at neutral pH but degrades under strongly acidic or basic conditions.

ConditionDegradation Rate (24 hrs)Primary DegradantsSource
pH 2.045%Deaminated byproducts
pH 10.038%Ring-opened derivatives

Future Research Directions

  • Catalytic Asymmetric Synthesis : Developing enantioselective routes to access chiral derivatives .

  • In Vivo Degradation Studies : Correlating fluorination patterns with pharmacokinetic profiles .

Scientific Research Applications

Antimicrobial Activity

Research indicates that (4,4-Difluoro-1-methylpiperidin-3-yl)methanamine is part of a series of compounds evaluated for their ability to inhibit Mycobacterium tuberculosis . A structure-activity relationship (SAR) study highlighted its potential as an effective antimicrobial agent by targeting MmpL3, a crucial protein in the bacterial cell wall synthesis. Modifications to the compound have been shown to enhance its potency while improving physicochemical properties such as solubility and permeability .

Cancer Therapeutics

The compound has also been investigated for its role in cancer therapy. Specifically, it has been associated with the degradation of BCL6, a transcriptional repressor implicated in the pathogenesis of various B-cell lymphomas. Compounds with similar piperidine structures have shown promise in degrading BCL6, thereby potentially inhibiting tumor growth . The introduction of fluorine atoms has been noted to improve metabolic stability and enhance the degradation efficacy of these compounds .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and fluorination processes. These methods are crucial for achieving the desired fluorinated piperidine structure, which is essential for its biological activity .

Structure-Activity Relationships

A detailed examination of the structure-activity relationships reveals that modifications at specific positions on the piperidine ring can significantly influence biological activity. For instance, substituting different groups at the 4-position has been shown to either enhance or diminish antimicrobial potency .

Case Studies

StudyObjectiveFindings
Study on Mycobacterium tuberculosisEvaluate antimicrobial efficacyIdentified this compound as a promising lead compound with selective activity against Mtb .
BCL6 Degraders ResearchInvestigate cancer treatment potentialDemonstrated that fluorinated piperidine derivatives can effectively degrade BCL6 and inhibit tumor cell proliferation .
SAR AnalysisOptimize physicochemical propertiesShowed that specific substitutions improved solubility and reduced logP values while maintaining antibacterial activity .

Mechanism of Action

The mechanism of action of (4,4-Difluoro-1-methylpiperidin-3-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, leading to unique biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-1-methylpiperidine: The parent compound without the methanamine group.

    1-Methylpiperidin-3-yl)methanamine: A similar compound without the fluorine atoms.

    4-Fluoro-1-methylpiperidin-3-yl)methanamine: A compound with only one fluorine atom.

Uniqueness

(4,4-Difluoro-1-methylpiperidin-3-yl)methanamine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications.

Biological Activity

(4,4-Difluoro-1-methylpiperidin-3-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, especially pharmacology.

The synthesis of this compound typically begins with 4,4-difluoro-1-methylpiperidine. The key step involves a nucleophilic substitution reaction to introduce the methanamine group at the 3-position of the piperidine ring. The final product is purified through recrystallization or chromatography to achieve high purity.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Forms N-oxides or hydroxylated derivatives.
  • Reduction : Modifies functional groups or reduces the compound to simpler derivatives.
  • Substitution : The fluorine atoms and amine group can participate in substitution reactions with suitable reagents.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and specificity, which can lead to unique biological effects. Notably, it has been investigated for its potential as an antagonist of orexin receptors, which are involved in regulating arousal and appetite .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antagonistic Effects on Orexin Receptors

The compound has shown promise as a selective antagonist for orexin receptors (Orexin-1 and Orexin-2). This interaction could be significant for therapeutic applications related to sleep disorders and obesity management .

2. Inhibition of Protein–Protein Interactions

Studies have demonstrated that derivatives of piperidine compounds can inhibit critical protein interactions within cellular pathways. For instance, they have been shown to degrade BCL6, a protein involved in various cancers, suggesting potential applications in oncology .

Case Studies

Several studies have reported on the biological activities and pharmacological profiles of similar compounds:

StudyCompoundFindings
Dimethylpiperidine derivativesIdentified as potent inhibitors affecting cellular pathways related to cancer.
Dihydroquinazolinone derivativesShowed improved metabolic stability and activity against malaria parasites.
4,4-Difluoro-piperidine derivativesDemonstrated effectiveness in antagonizing orexin receptors with potential therapeutic implications.

Pharmacokinetic Properties

The introduction of fluorine atoms in piperidine compounds has been shown to improve their pharmacokinetic properties. For example, modifications that include fluorination have led to reduced metabolic clearance and enhanced stability in biological systems. This optimization is crucial for developing effective therapeutic agents .

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